1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

Lipophilicity Drug Design ADME

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol (CAS 1228631-54-6) is a trifluoromethyl-substituted pyridinyl alcohol with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol. This compound serves as a key intermediate in the synthesis of Sulfoxaflor, a novel sulfoximine-class insecticide.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 1228631-54-6
Cat. No. B1504464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
CAS1228631-54-6
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3
InChIKeyJGVSFNXTWYOUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol (CAS 1228631-54-6): A Critical Intermediate for Sulfoxaflor Synthesis and Chiral Resolution


1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol (CAS 1228631-54-6) is a trifluoromethyl-substituted pyridinyl alcohol with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol [1]. This compound serves as a key intermediate in the synthesis of Sulfoxaflor, a novel sulfoximine-class insecticide . Its structure features a trifluoromethyl group at the 6-position of the pyridine ring and a hydroxyl group, which confer distinct physicochemical properties and synthetic utility . The compound is commercially available with a standard purity of 95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails: The Critical Role of 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol in Sulfoxaflor Synthesis and Chiral Purity


Generic substitution of 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol with other pyridinyl alcohols is not feasible due to its unique role as the direct precursor to the active insecticide Sulfoxaflor . The trifluoromethyl group is essential for the biological activity of the final product, and its presence significantly alters physicochemical properties such as lipophilicity and metabolic stability compared to non-fluorinated or chloro-substituted analogs . Furthermore, the compound possesses a chiral center, and the enantiomeric purity of the (S)-enantiomer (CAS 1807940-49-3) is critical for the stereospecific synthesis of the active insecticide [1]. Substituting with the racemic mixture or the incorrect enantiomer would compromise the efficacy and safety profile of the final product. The quantitative evidence below substantiates these critical differentiators.

Product-Specific Quantitative Evidence Guide for 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol


Enhanced Lipophilicity (LogP) Confers Superior Metabolic Stability and Bioavailability Potential

The target compound exhibits a consensus Log Po/w of 1.97 , which is significantly higher than the non-fluorinated analog 1-(pyridin-3-yl)ethanol, for which LogP data is not directly available but is expected to be substantially lower due to the absence of the trifluoromethyl group. This increased lipophilicity, driven by the -CF3 substituent, is a key determinant for enhanced membrane permeability and metabolic stability .

Lipophilicity Drug Design ADME

Increased Molecular Weight and Boiling Point Distinguish from Non-Fluorinated and Chlorinated Analogs

The target compound (MW: 191.15 g/mol) has a predicted boiling point of 238.2±35.0 °C . This is distinct from the non-fluorinated analog 1-(pyridin-3-yl)ethanol (MW: 123.15 g/mol; BP: 239.6 °C at 760 mmHg) and the chloro-substituted analog 1-(6-chloropyridin-3-yl)ethanol (MW: 157.6 g/mol; BP: 284.5±25.0 °C at 760 mmHg) [1]. The trifluoromethyl group increases molecular weight by ~68 Da compared to the unsubstituted pyridine, impacting chromatographic retention and purification strategies.

Physicochemical Properties Purification Formulation

Moderate Aqueous Solubility (1.71 mg/mL) Enables Versatile Reaction Conditions

The target compound has a predicted aqueous solubility of 1.71 mg/mL (0.00897 mol/L), classified as 'Soluble' on the Log S scale . While direct comparative solubility data for the non-fluorinated analog 1-(pyridin-3-yl)ethanol is not available, the presence of the trifluoromethyl group is known to generally decrease aqueous solubility compared to unsubstituted pyridines. This moderate solubility profile allows for a wider range of reaction conditions, including aqueous-organic biphasic systems, compared to more hydrophobic or more hydrophilic analogs.

Solubility Reaction Medium Synthetic Chemistry

Enantiomeric Purity of (S)-Enantiomer (CAS 1807940-49-3) is Critical for Sulfoxaflor Activity

Sulfoxaflor exhibits stereoisomerism due to a chiral center in the 1-[6-(trifluoromethyl)pyridin-3-yl]ethyl group [1]. The commercial insecticide is a mixture of four diastereoisomers arising from two tetrahedral stereocentres [2]. The (S)-enantiomer of the intermediate (CAS 1807940-49-3) is specifically required for the stereoselective synthesis of the active isomers. Using the racemic mixture (CAS 1228631-54-6) would lead to a complex mixture of diastereomers, potentially reducing the overall insecticidal efficacy and complicating regulatory approval.

Chiral Synthesis Stereoselectivity Insecticide Development

Validated Purity (≥95%) with Batch-Specific QC Documentation Ensures Reproducible Research

The compound is commercially supplied with a standard purity of 95%, and vendors like Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical support is not universally available for all in-class compounds, particularly for smaller-scale or less common analogs. For example, while 1-(pyridin-3-yl)ethanol is also available at 95% purity , the provision of comprehensive QC data for the trifluoromethyl analog is crucial for ensuring reproducibility in sensitive synthetic applications where trace impurities could significantly impact yield or product purity.

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol


Synthesis of Sulfoxaflor and Related Sulfoximine Insecticides

This compound is the essential precursor for the synthesis of Sulfoxaflor, a commercial insecticide . The (S)-enantiomer (CAS 1807940-49-3) is specifically required for stereoselective synthesis to obtain the active diastereomers [1]. Researchers and manufacturers developing sulfoximine-based insecticides will require this intermediate for both R&D and production scale-up.

Chiral Resolution and Enantioselective Synthesis Studies

Due to its chiral center and the commercial availability of both the racemate and the (S)-enantiomer, this compound serves as an excellent substrate for developing and optimizing chiral resolution methods (e.g., enzymatic kinetic resolution, chiral chromatography) and enantioselective synthetic routes .

Medicinal Chemistry Scaffold for Optimizing ADME Properties

The trifluoromethyl group is a privileged motif in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity . This compound can be used as a building block to introduce this moiety into lead compounds, with the goal of improving pharmacokinetic profiles. The moderate aqueous solubility (1.71 mg/mL) and favorable LogP (1.97) make it a versatile intermediate for further derivatization .

Development of Fluorinated Agrochemicals and Pharmaceuticals

The unique physicochemical properties imparted by the -CF3 group (increased lipophilicity, distinct boiling point) are highly sought after in the design of new agrochemicals and pharmaceuticals . This compound can serve as a key building block for introducing a 6-(trifluoromethyl)pyridin-3-yl moiety into a variety of target molecules, enabling the exploration of structure-activity relationships (SAR) in fluorine-containing compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.